4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structural features, which include a pyrazole ring, a phenyl group, and a chlorophenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an α,β-unsaturated ketone to form the pyrazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of the Imino Group: The imino group is formed by the reaction of the pyrazole derivative with an appropriate aldehyde.
Esterification: The final step involves the esterification of the compound with (2E)-3-(2-chlorophenyl)-2-propenoic acid under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-bromophenyl)-2-propenoate
- 4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-fluorophenyl)-2-propenoate
Uniqueness
The uniqueness of 4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate lies in its specific structural features, such as the presence of the chlorophenyl group, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific research applications.
Properties
Molecular Formula |
C27H22ClN3O3 |
---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] (E)-3-(2-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C27H22ClN3O3/c1-19-26(27(33)31(30(19)2)22-9-4-3-5-10-22)29-18-20-12-15-23(16-13-20)34-25(32)17-14-21-8-6-7-11-24(21)28/h3-18H,1-2H3/b17-14+,29-18? |
InChI Key |
IZMZLEUIXQMBCK-HINSUIECSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4Cl |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)OC(=O)C=CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.